molecular formula C13H20ClNO2 B1388720 4-(4-Ethoxyphenoxy)piperidine hydrochloride CAS No. 1185303-15-4

4-(4-Ethoxyphenoxy)piperidine hydrochloride

Cat. No.: B1388720
CAS No.: 1185303-15-4
M. Wt: 257.75 g/mol
InChI Key: ILGSKFNTKWVIEF-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxy)piperidine hydrochloride ( 1185303-15-4) is a high-purity chemical compound offered for research and development purposes. This piperidine derivative features an ethoxyphenoxy substitution and has a molecular formula of C13H20ClNO2 and a molecular weight of 257.76 . The compound is supplied as the hydrochloride salt to enhance its stability. Researchers can identify the compound using its SMILES string (CCOC1=CC=C(OC2CCNCC2)C=C1.[H]Cl) . While specific research applications for this exact compound are not detailed in the available sources, compounds with similar piperidine and aryl ether substructures are often investigated in pharmaceutical and organic chemistry research as potential building blocks or intermediates for the synthesis of more complex molecules. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Appropriate safety precautions must be followed during handling, including the use of personal protective equipment, and all waste must be disposed of according to professional standards . For specific storage and handling requirements, please consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

4-(4-ethoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-11-3-5-12(6-4-11)16-13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGSKFNTKWVIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Ethoxyphenol with Piperidine Derivatives (Aryl Ether Formation)

Objective: To synthesize the aryl ether intermediate, which forms the backbone for subsequent transformations.

Methodology:

  • Reactants: 4-Ethoxyphenol and piperidine derivatives.
  • Reaction Conditions:
    • Typically, a nucleophilic substitution reaction where 4-ethoxyphenol reacts with piperidine in the presence of a suitable base such as potassium carbonate or sodium hydride.
    • The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
    • Temperature ranges from 80°C to 120°C to facilitate nucleophilic aromatic substitution.

Reaction Equation:

$$
\text{4-Ethoxyphenol} + \text{Piperidine derivative} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{4-(4-Ethoxyphenoxy)piperidine}
$$

Formation of Piperidine Ring via Nucleophilic Substitution

Objective: To cyclize the intermediate, forming the piperidine ring with the phenoxy substituent.

Methodology:

  • The phenoxy derivative is reacted with an appropriate alkylating agent or directly cyclized via nucleophilic substitution under controlled conditions.
  • Use of alkyl halides (e.g., bromoalkanes) under basic conditions can facilitate ring closure.
  • Alternatively, intramolecular cyclization can be achieved by heating in the presence of a base in solvents like toluene or xylene.

Reaction Conditions:

Parameter Typical Range Purpose
Temperature 100°C – 150°C Promote cyclization
Solvent Toluene, xylene High boiling point

Hydrochloride Salt Formation

Objective: To convert the free base into its hydrochloride salt, enhancing stability and solubility.

Methodology:

  • The free base is dissolved in anhydrous ethanol or ethyl acetate.
  • Concentrated hydrochloric acid (HCl, 5–7 mol/L) is added dropwise under stirring at 0°C to 5°C.
  • The mixture is stirred for 4–8 hours to ensure complete salt formation.
  • The crude hydrochloride salt is filtered, washed, and recrystallized from ethanol to obtain high-purity product.

Data Table:

Step Reagents Solvent Temperature Time Product Purity
Hydrochloride formation HCl (5–7 mol/L) Ethanol 0°C – 5°C 4–8 hours ≥ 98%

Purification and Crystallization

  • The crude product is dissolved in ethanol, then cooled to induce crystallization.
  • Recrystallization ensures removal of impurities, yielding a high-purity hydrochloride salt.

Final Step: Conversion to 4-(4-Ethoxyphenoxy)piperidine Hydrochloride

  • The purified salt is dried under vacuum.
  • Characterization confirms the structure and purity via NMR, melting point, and HPLC.

Data Summary and Optimization Insights

Aspect Details References/Research Findings
Reaction Medium Polar aprotic solvents (DMF, acetonitrile, toluene) Literature review and patent data
Reaction Temperatures 80°C – 150°C Industrial synthesis standards
Reaction Time 4 – 16 hours depending on step Patents and research articles
Purity Achieved ≥ 98% Crystallization and recrystallization techniques
Yield Typically 70–85% Process optimization studies

Notes on Process Efficiency and Environmental Considerations

  • Energy Consumption: Reduced by optimizing reaction temperatures and employing continuous flow reactors.
  • Reagent Selection: Use of sodium hydride or potassium carbonate as bases; avoiding excess reagents to minimize waste.
  • Solvent Recovery: Implementing solvent recycling to reduce environmental impact.
  • Purification: Crystallization is favored for its simplicity and effectiveness in removing impurities.

Chemical Reactions Analysis

4-(4-Ethoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(4-Ethoxyphenoxy)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not used therapeutically, it serves as a reference compound in pharmacological studies.

    Industry: It is employed in the development of new materials and chemical processes

Comparison with Similar Compounds

Key Structural and Functional Insights:

Ethoxy/Phenoxy Groups: Ethoxyphenoxy derivatives (e.g., ) may improve solubility and receptor binding due to ether oxygen's hydrogen-bonding capacity. Trifluoromethyl Groups: Electron-withdrawing CF₃ groups () increase metabolic stability and resistance to oxidative degradation.

Crystallinity and Stability :

  • Compounds like N-phenethyl-4-hydroxy-4-phenylpiperidine HCl () exhibit defined crystal structures stabilized by hydrogen bonds, which correlate with improved shelf-life and bioavailability.

Pharmacological Applications :

  • Dyclonine HCl () demonstrates the importance of alkyl chain length (butoxy group) in enhancing mucosal penetration for local anesthesia.
  • Piperidine derivatives with aromatic substituents (e.g., ) show promise in oncology due to cytotoxic effects.

Biological Activity

4-(4-Ethoxyphenoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H20ClNO3
  • Molecular Weight : 299.78 g/mol

The compound features a piperidine ring substituted with an ethoxyphenoxy group, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, leading to significant biological effects such as:

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Biological Activity Data

Research findings indicate that this compound exhibits notable biological activities. Below is a summary of key findings from various studies:

Activity Target/Method Findings Reference
AntimicrobialBacterial strains (e.g., E. coli)Inhibitory concentration (MIC) values reported at low μg/mL levels
AnticancerVarious cancer cell linesInduced apoptosis and reduced viability at IC50 values around 10 μM
Anti-inflammatoryCOX-1 and COX-2 inhibitionIC50 values comparable to standard anti-inflammatory drugs like celecoxib

Case Studies

  • Antimicrobial Evaluation : In a study examining the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential as an antimicrobial agent.
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with this compound led to a decrease in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology.
  • Inflammation Models : In vivo models assessing inflammation indicated that the compound effectively reduced edema and inflammatory markers, showcasing its anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been studied to optimize its biological activity. Variations in the ethoxy group or the piperidine ring have been shown to influence potency and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Ethoxyphenoxy)piperidine hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-ethoxyphenol and a piperidine derivative (e.g., 4-chloropiperidine) under alkaline conditions. Key parameters include:

  • Solvent selection : Anhydrous ethanol or dichloromethane minimizes side reactions .
  • Base choice : Triethylamine or sodium hydroxide enhances nucleophilicity .
  • Temperature control : Reactions are often conducted at 50–70°C to balance kinetics and thermal stability .
  • Purification : Column chromatography or recrystallization improves purity, with NMR and HPLC used for validation .

Q. How should researchers design initial biological assays to screen this compound for receptor-binding activity?

  • Methodological Answer : Prioritize in vitro receptor-binding assays (e.g., radioligand displacement for GPCRs) using:

  • Target selection : Focus on receptors with structural homology to those affected by analogous piperidine derivatives (e.g., opioid or serotonin receptors) .
  • Concentration gradients : Test 0.1–100 µM to identify IC₅₀ values .
  • Controls : Include reference ligands (e.g., Meperidine for opioid receptors) and vehicle-only controls .
  • Data normalization : Express binding affinity as % inhibition relative to baseline .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound across in vitro models be resolved?

  • Methodological Answer : Discrepancies often arise from assay-specific variables. Mitigate by:

  • Model standardization : Compare liver microsomes (human vs. rodent) under identical CYP enzyme activity conditions .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products and quantify half-life variability .
  • Buffer optimization : Adjust pH (6.8–7.4) and cofactor (NADPH) concentrations to mimic physiological conditions .
  • Statistical reconciliation : Apply multivariate analysis to isolate variables (e.g., enzyme lot, incubation time) causing divergence .

Q. What strategies are effective for elucidating the reaction mechanism of sulfonation or hydroxylation in this compound derivatives?

  • Methodological Answer : Mechanistic studies require:

  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in hydroxylation .
  • Computational modeling : DFT calculations predict transition states for sulfonyl group incorporation .
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-limiting steps .
  • Trapping intermediates : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in NMR spectral data for this compound batches?

  • Methodological Answer : Discrepancies may stem from impurities or tautomerism. Steps include:

  • Purity reassessment : Repeat HPLC with a polar stationary phase (C18) and acetonitrile/water gradient .
  • Solvent effects : Re-acquire spectra in DMSO-d₆ vs. CDCl₃ to detect solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Batch comparison : Analyze multiple synthetic batches to isolate process-related variability .

Q. What experimental approaches validate the proposed anti-inflammatory activity of this compound when in vivo and in vitro results conflict?

  • Methodological Answer :

  • Dose-response alignment : Ensure in vitro IC₅₀ values align with achievable plasma concentrations in in vivo models .
  • Pathway-specific assays : Measure downstream markers (e.g., NF-κB or COX-2 inhibition) in both systems .
  • Pharmacokinetic profiling : Assess bioavailability and tissue penetration to explain efficacy gaps .
  • Orthogonal models : Use zebrafish or organoid systems to bridge in vitro-in vivo disparities .

Method Optimization

Q. Which chromatographic techniques are most suitable for purifying this compound, and how can mobile phases be optimized?

  • Methodological Answer :

  • Normal-phase HPLC : Ideal for polar impurities; use silica columns with hexane/ethyl acetate gradients .
  • Ion-pair RP-HPLC : Add 0.1% trifluoroacetic acid to improve peak symmetry for the hydrochloride salt .
  • Preparative TLC : Deploy for small-scale purification with ethyl acetate/methanol (4:1) .
  • Mobile phase pH : Adjust to 2.5–3.0 with formic acid to suppress silanol interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.